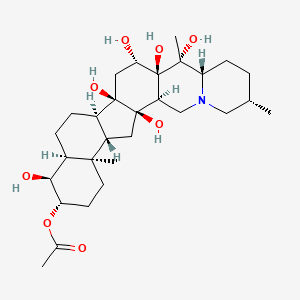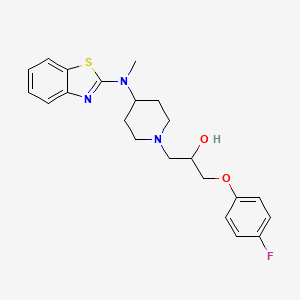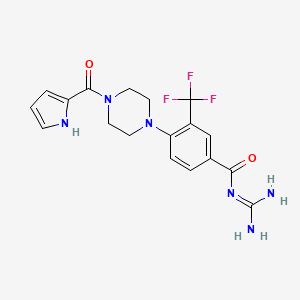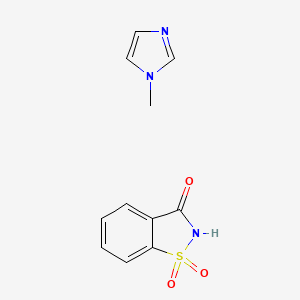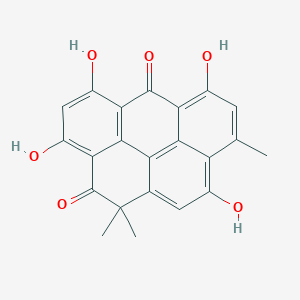
Resistomycin
描述
Resistomycin is a quinone-related natural antibiotic with the molecular formula C22H16O6. It was first isolated in 1951 from the bacterium Streptomyces resistomycificus . This compound is known for its broad-spectrum antibiotic and antitumor activities . This compound is structurally similar to hypericin and has been shown to exhibit robust biological activities, including antibacterial and anticancer properties .
科学研究应用
Resistomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study quinone-related chemical reactions and mechanisms.
Medicine: The compound has shown promise as a potential therapeutic agent for treating various cancers, including hepatocellular carcinoma and prostate cancer
Industry: This compound is used in the development of new antibiotics and anticancer drugs.
作用机制
Target of Action
Resistomycin, also known as Heliomycin, is a natural antibiotic derived from marine actinomycetes . It has been shown to exhibit robust antitumor activity . The primary targets of this compound are the proteins involved in the p38 MAPK and Wnt/β-Catenin signaling pathways .
Mode of Action
This compound interacts with its targets by inhibiting the Wnt/β-Catenin signaling pathway and activating the p38 MAPK pathway . This leads to changes in the expression of related proteins, including Bax, Cyclin B1, β-catenin, TCF4, and GSK-3β .
Biochemical Pathways
This compound affects the Wnt/β-Catenin and p38 MAPK signaling pathways . In the Wnt/β-Catenin pathway, this compound suppresses the expression of β-catenin, TCF4, and GSK-3β, along with the downstream targets c-Myc and survivin . In the p38 MAPK pathway, this compound increases the phosphorylation of p38 and MAPKAPK-2 .
Pharmacokinetics
It’s known that this compound shows lower cytotoxicity in normal human kidney cells (293t) and hepatocyte cells (hl-7702), suggesting a selective action against cancer cells .
Result of Action
This compound induces apoptosis and cell cycle arrest in cancer cells . It increases the number of apoptotic cells, induces reactive oxygen species generation, and causes lactate dehydrogenase (LDH) leakage . It also leads to an increase in malondialdehyde (MDA), carbonyl protein (CP), and 8-hydroxyguanosine (8-OHdG) contents .
生化分析
Biochemical Properties
Resistomycin interacts with various enzymes, proteins, and other biomolecules. It has been found to suppress β-catenin, TCF4, and GSK-3β expression, together with that of the downstream targets c-Myc and survivin . This coincides with elevated cleaved caspase-3 and Bax protein levels and a decline in Bcl-2 content .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. For instance, it has been shown to reduce the viability of HepG2 cells in a dose- and time-dependent manner . Furthermore, this compound treatment induced apoptosis and cell cycle arrest in HepG2 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits Wnt/β-catenin signaling within cells, thereby inducing apoptotic death . When β-catenin was silenced, this further enhanced the ability of this compound to induce apoptotic cell death .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, this compound dose- and time-dependently reduced the viability of HepG2 cells . Furthermore, treated cells with the high dose of this compound showed an increased number of apoptotic cells compared to those treated with the lower dose .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While even low doses of this compound were associated with potent antitumor activity, additional animal model analyses will be essential to clarify the toxicity and specificity of this drug while exploring its potential for drug resistance and combination with other therapeutic agents .
Metabolic Pathways
It has been shown to activate the p38 MAPK signaling pathway .
准备方法
Synthetic Routes and Reaction Conditions
Resistomycin can be synthesized through various chemical routes. One common method involves the extraction of the compound from the culture broth of Streptomyces species. The extraction process typically includes solvent extraction, followed by purification using chromatographic techniques . The synthetic route involves the fermentation of Streptomyces resistomycificus under specific conditions to produce this compound. The fermentation broth is then subjected to solvent extraction, and the crude extract is purified using techniques such as high-performance liquid chromatography .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces resistomycificus. The fermentation process is optimized to maximize the yield of this compound. This includes controlling parameters such as temperature, pH, and nutrient supply. After fermentation, this compound is extracted and purified using industrial-scale chromatographic methods .
化学反应分析
Types of Reactions
Resistomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically use halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
相似化合物的比较
Resistomycin is structurally similar to other quinone-related antibiotics such as hypericin and tetracenomycin . this compound is unique in its ability to inhibit both RNA and protein synthesis without affecting DNA synthesis . This distinct mechanism of action makes it a valuable compound for research and therapeutic applications.
Similar Compounds
Hypericin: A quinone-related compound with antiviral and anticancer properties.
Tetracenomycin: Another quinone-related antibiotic with potent antibacterial activity.
This compound’s unique properties and broad-spectrum activities make it a compound of significant interest in various fields of scientific research and industrial applications.
属性
IUPAC Name |
6,10,14,19-tetrahydroxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(19),3,5,7,10,13,15,17-octaene-2,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-7-4-9(23)15-18-13(7)10(24)5-8-14(18)19-16(20(15)27)11(25)6-12(26)17(19)21(28)22(8,2)3/h4-6,24-25,27-28H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKDGCARCYPVQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C4C5=C2C1=C(C=C5C(C(=C4C(=O)C=C3O)O)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046101 | |
| Record name | Geliomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20004-62-0 | |
| Record name | Resistomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020004620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geliomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HELIOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N3A092A5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Heliomycin interacts with multiple targets within cells. One important target is Sirtuin 1 (SIRT1). Heliomycin has been shown to bind directly to SIRT1 [, , , ] , leading to its downregulation and subsequently inducing autophagy or apoptosis depending on the specific Heliomycin derivative used []. Another target is the tumor-associated NADH oxidase (tNOX) []. Binding of Heliomycin to tNOX decreases the oxidation of NADH to NAD+, thereby reducing the availability of NAD+ required for SIRT1 deacetylase activity. This inhibition of SIRT1 ultimately induces apoptosis and significant cytotoxicity [].
A: Heliomycin (C22H16O6) is a tetrahydroxyanthrone derivative with a molecular weight of 376.36 g/mol [, ]. Its structure was elucidated using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and X-ray crystallography []. The structure was confirmed to be identical to Resistomycin [].
A: Heliomycin's low solubility in aqueous media and most organic solvents presents a significant challenge to its practical applications [, ]. While specific details about its material compatibility are limited in the provided research, the focus has been on developing water-soluble derivatives to overcome this limitation [, , , ].
ANone: The provided research does not focus on catalytic properties or applications of Heliomycin. Its primary mode of action revolves around inhibiting specific protein targets within cells rather than acting as a catalyst.
A: Yes, molecular docking simulations have been used to study the interaction between Heliomycin and its target proteins, such as SIRT1 [, ]. These simulations help visualize the binding mode and potential interactions between Heliomycin and its target, offering insights into the structure-activity relationship.
A: Modifying the Heliomycin scaffold significantly impacts its activity and selectivity [, , ]. For instance, introducing aminoalkylamine residues at positions 3, 5, and 7 of Heliomycin results in derivatives with varied DNA-binding properties []. One such derivative, 7-deoxy-7-(2-aminoethyl)amino-10-O-methylheliomycin (8e), demonstrates a preference for i-motif DNA structures over duplex and G-quadruplex DNA, highlighting the impact of side chain modifications on target selectivity [].
ANone: The provided research primarily focuses on Heliomycin’s biological activity and mechanism of action. Consequently, details regarding SHE regulations, risk minimization, or responsible practices associated with Heliomycin are not discussed.
ANone: The provided research does not offer specific details regarding the development of resistance or cross-resistance mechanisms to Heliomycin. Further investigation is needed to address this aspect.
ANone: Although Heliomycin displays promising antitumor activity, information regarding its toxicity profile, potential adverse effects, and long-term safety remains limited in the provided research. Further investigation is needed to fully evaluate these aspects.
ANone: The provided research does not discuss specific biomarkers or diagnostics associated with Heliomycin treatment. Identifying biomarkers could prove valuable in predicting treatment efficacy, monitoring responses, and detecting potential adverse effects.
ANone: Various analytical techniques are employed to characterize and quantify Heliomycin, including:
- Spectroscopy: UV spectroscopy, NMR spectroscopy, and mass spectrometry are used for structural elucidation and identification [, ].
- Chromatography: Column chromatography is utilized for the isolation and purification of Heliomycin and its derivatives [, ].
- Cellular Assays: MTT assays and flow cytometry are used to evaluate cell viability, apoptosis, and cell cycle progression in response to Heliomycin treatment [, , , ].
- Molecular Docking Simulations: Computational modeling is employed to study the interactions between Heliomycin and its target proteins [, ].
ANone: The provided research primarily focuses on the biological activity and mechanism of action of Heliomycin, neglecting its environmental impact and degradation pathways. Further investigation is needed to assess its ecotoxicological effects and develop strategies to mitigate potential negative impacts.
A: Heliomycin exhibits very low solubility in both aqueous and organic solvents, severely limiting its bioavailability and practical applications [, ]. This limitation has prompted the development of water-soluble derivatives with improved solubility profiles [, , , ].
A: While the research mentions various analytical techniques used to characterize and quantify Heliomycin [, , , ], specific details about the validation of these methods, including accuracy, precision, and specificity, are not provided.
ANone: The provided research focuses on the scientific aspects of Heliomycin, lacking details about its quality control, assurance measures, or established standards for development, manufacturing, and distribution.
ANone: The provided research does not offer information on Heliomycin’s potential to induce immune responses or any strategies to modulate its immunogenicity.
ANone: The research lacks information on Heliomycin’s interactions with drug transporters, which play a crucial role in its absorption, distribution, and elimination.
ANone: The provided research does not mention any specific details about Heliomycin’s potential to induce or inhibit drug-metabolizing enzymes.
ANone: Information regarding the biocompatibility and biodegradability of Heliomycin is limited in the provided research. Further investigation is needed to assess its long-term effects and fate within biological systems.
ANone: The provided research does not delve into comparing Heliomycin with alternative compounds or treatment strategies. Further research is needed to explore and evaluate potential alternatives and their respective advantages and disadvantages.
ANone: As the research primarily focuses on the fundamental science of Heliomycin, details about its recycling, waste management, or strategies to ensure resource efficiency and environmental protection are not discussed.
ANone: The research highlights the use of standard laboratory techniques and equipment for studying Heliomycin, including:
- Microbial Culture Facilities: For cultivating Heliomycin-producing Streptomyces strains [, , , , ].
- Chromatography Systems: For isolating and purifying Heliomycin and its derivatives [, ].
- Spectroscopy Equipment: For structural characterization and identification [, ].
- Cell Culture Facilities: For conducting in vitro studies on cancer cell lines [, , ].
- Animal Research Facilities: For in vivo experiments using tumor-bearing mice models [].
- Computational Resources: For performing molecular docking simulations to study drug-target interactions [, ].
ANone: Heliomycin research has spanned several decades, yielding significant findings:
- 1950s: Initial discovery and characterization of Heliomycin as an antibiotic with a broad spectrum of activity [].
- 1960s: Elucidation of Heliomycin's structure using NMR and X-ray crystallography [].
- Late 20th Century: Studies focusing on Heliomycin’s mechanism of action, revealing its inhibitory effects on RNA synthesis, oxidative phosphorylation, and its impact on cellular energy metabolism [, , , , ].
- 21st Century: Renewed interest in Heliomycin due to its antitumor properties. Identification of SIRT1 and tNOX as key targets [, , , ]. Development of water-soluble derivatives to overcome its low solubility and enhance bioavailability [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


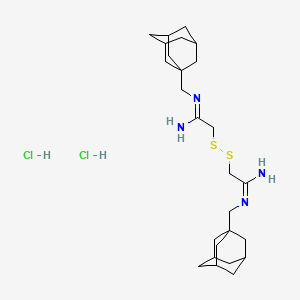
![N-[(2S)-1-[[(2S)-2-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide](/img/structure/B1680457.png)

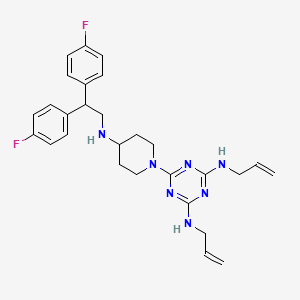
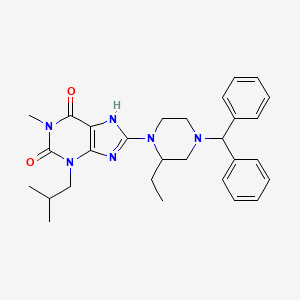

![benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate](/img/structure/B1680465.png)
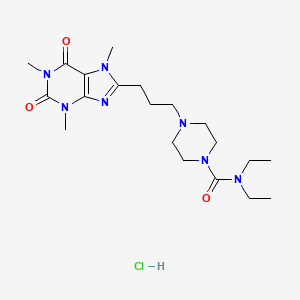
![Benzothiazole,3-acetyl-2,3-dihydro-2-[5-methoxy-2-[4-[methyl[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-,monohydrochloride, (2S)- (9CI)](/img/structure/B1680468.png)
![[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B1680469.png)
